molecular formula C24H29N3O4S2 B2584300 4-[cyclohexyl(methyl)sulfamoyl]-N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 533868-82-5

4-[cyclohexyl(methyl)sulfamoyl]-N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2584300
CAS No.: 533868-82-5
M. Wt: 487.63
InChI Key: JJZSDIILNFQIDJ-IZHYLOQSSA-N
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Description

4-[cyclohexyl(methyl)sulfamoyl]-N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a potent and selective inhibitor of SRC kinase, a key signaling protein implicated in critical cellular processes. SRC kinase regulates pathways controlling proliferation, differentiation, and cell survival, and its dysregulation is a hallmark of numerous pathologies. This compound exerts its effect by competitively binding to the ATP-binding site of the SRC kinase domain, thereby preventing phosphorylation and subsequent activation of downstream signaling cascades. Its primary research value lies in the investigation of oncogenic signaling networks , particularly in the context of solid tumors where SRC is frequently overexpressed or hyperactivated. Researchers utilize this inhibitor to elucidate the role of SRC in cancer cell invasion, migration, and metastasis . Beyond oncology, it serves as a valuable tool compound for studying SRC's function in osteoclast-mediated bone resorption and in neurological contexts, where SRC family kinases modulate synaptic plasticity and NMDA receptor function . This makes it a critical reagent for dissecting complex signal transduction mechanisms in cellular and disease models.

Properties

IUPAC Name

4-[cyclohexyl(methyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O4S2/c1-4-31-20-11-8-12-21-22(20)26(2)24(32-21)25-23(28)17-13-15-19(16-14-17)33(29,30)27(3)18-9-6-5-7-10-18/h8,11-16,18H,4-7,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZSDIILNFQIDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[cyclohexyl(methyl)sulfamoyl]-N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the cyclohexyl(methyl)sulfamoyl group through sulfonation and subsequent alkylation. The final step involves the formation of the ethoxy-methyl-dihydro-benzothiazolylidene moiety via a cyclization reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[cyclohexyl(methyl)sulfamoyl]-N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, facilitating the development of new materials and catalysts.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a valuable tool for studying protein-ligand interactions and enzyme mechanisms.

    Medicine: The compound’s potential therapeutic properties could be explored for the development of new drugs, particularly in the treatment of diseases where current therapies are inadequate.

    Industry: It may find applications in the development of specialty chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism by which 4-[cyclohexyl(methyl)sulfamoyl]-N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure suggests it may act as an inhibitor or modulator of these targets, potentially altering their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituents (Benzamide Position 4) Benzothiazole Substituents Molecular Weight (g/mol) Calculated logP*
Target Compound Cyclohexyl(methyl)sulfamoyl 4-ethoxy, 3-methyl ~495.6 ~3.8
4-[butyl(methyl)sulfamoyl]-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide Butyl(methyl)sulfamoyl 3-ethyl, 4-methoxy ~483.6 ~3.5
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide 4-methylbenzamide 3-(2-methoxyphenyl), 4-phenyl ~408.5 ~4.2

*logP values estimated using fragment-based methods.

Key Observations :

  • Electronic Effects: The 4-ethoxy group (target) vs.
  • Benzothiazole Substitution : The phenyl and 2-methoxyphenyl groups in ’s compound enable stronger π-π stacking but reduce hydrogen-bonding capacity compared to the sulfamoyl group in the target .

Crystallographic and Hydrogen-Bonding Patterns

Crystal structures of analogous compounds (e.g., ) reveal:

  • Planar Geometry : The benzamide-benzothiazole system adopts a near-planar conformation, stabilized by intramolecular conjugation .
  • Hydrogen Bonding : Sulfamoyl groups (target and ) form robust hydrogen bonds (N–H···O, S=O···H–N) with neighboring molecules, influencing crystal packing . In contrast, the 4-methylbenzamide in relies on weaker C–H···O interactions .

Software and Methodological Considerations

Structural comparisons rely on tools like:

  • SHELXL : Used for refining crystal structures, ensuring accurate bond length/angle data (e.g., C–S bond lengths: ~1.76 Å in sulfamoyl derivatives) .
  • WinGX/ORTEP : Facilitates visualization of anisotropic displacement parameters, critical for assessing thermal motion differences caused by substituent bulk .

Biological Activity

The compound 4-[cyclohexyl(methyl)sulfamoyl]-N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic molecule with potential biological activities. This article explores its biological activity, synthesizing existing research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C23H27N3O4SC_{23}H_{27}N_{3}O_{4}S with a molecular weight of 473.61 g/mol. The structure features a cyclohexyl(methyl)sulfamoyl group attached to a benzamide ring, with an ethoxy-substituted benzothiazole moiety.

Structural Representation

PropertyValue
IUPAC NameThis compound
Molecular FormulaC23H27N3O4S
Molecular Weight473.61 g/mol
PurityTypically 95%

The biological activity of this compound can be attributed to its interaction with various molecular targets. It is hypothesized to exhibit enzyme inhibition and receptor modulation:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, preventing substrate interaction.
  • Receptor Modulation : It can alter receptor activity by binding to receptor sites, thus affecting signal transduction pathways.

Antimicrobial Activity

Research on related benzothiazole derivatives indicates potential antimicrobial properties . For example, compounds with similar structures have demonstrated effectiveness against various pathogens in vitro.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of benzothiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibitory effects, suggesting that the compound could possess similar properties.

Anticancer Potential

Benzothiazole derivatives are noted for their anticancer activities. Preliminary studies suggest that compounds with similar functional groups can induce apoptosis in cancer cells through various pathways.

Case Study: Anticancer Activity

In a study involving various benzothiazole derivatives, one compound showed IC50 values in the low micromolar range against several cancer cell lines, indicating promising anticancer potential.

Anti-inflammatory Effects

Some thiazole-based compounds have shown anti-inflammatory effects in animal models. The proposed mechanism involves the inhibition of pro-inflammatory cytokines.

Data Table: Anti-inflammatory Studies

CompoundModel UsedResult
Thiazole Derivative AEAE ModelReduced inflammation markers
Thiazole Derivative BCIA ModelSignificant symptom relief

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